molecular formula C13H20N4O4 B12181540 N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12181540
M. Wt: 296.32 g/mol
InChI Key: YZJFHNYVFVZMKC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the morpholino group: This step involves the substitution of a suitable leaving group on the pyridazinone ring with morpholine under basic conditions.

    Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound may find use in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazinone core structure and may exhibit similar biological activities.

    Morpholino derivatives: Compounds containing the morpholino group may have comparable chemical properties and reactivity.

    Methoxyethyl derivatives: These compounds include the methoxyethyl group, which can influence solubility and bioavailability.

Uniqueness

N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the specific combination of functional groups and the resulting chemical and biological properties. Its distinct structure may confer unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C13H20N4O4/c1-20-7-4-14-12(18)10-17-13(19)3-2-11(15-17)16-5-8-21-9-6-16/h2-3H,4-10H2,1H3,(H,14,18)

InChI Key

YZJFHNYVFVZMKC-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2

Origin of Product

United States

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